molecular formula C11H11N B3351950 4,7-Dimethylquinoline CAS No. 40941-54-6

4,7-Dimethylquinoline

Cat. No. B3351950
Key on ui cas rn: 40941-54-6
M. Wt: 157.21 g/mol
InChI Key: LOMBYWOEYMBBGZ-UHFFFAOYSA-N
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Patent
US07087626B2

Procedure details

A solution of 3-methyl-phenylamine (1 eq), in 1,4-dioxane is stirred and cooled to approximately 12° C. Sulfuric acid (2 eq.) is slowly added and heated at reflux. Methylvinyl ketone (1.5 eq) is added dropwise into the refluxing solution. The solution is heated for 1 h after addition is complete. The reaction solution is evaporated to dryness and dissolved in methylene chloride. The solution is adjusted to pH 8 with 1 M sodium carbonate and extracted with three times with water. The residue is chromatographed on SiO2 (70/30 hexane/ethylacetate) to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[CH3:14][C:15]([CH:17]=[CH2:18])=O>O1CCOCC1>[CH3:1][C:2]1[CH:3]=[C:4]2[C:5]([C:17]([CH3:18])=[CH:15][CH:14]=[N:8]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
The reaction solution is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with three times with water
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on SiO2 (70/30 hexane/ethylacetate)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C(=CC=NC2=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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